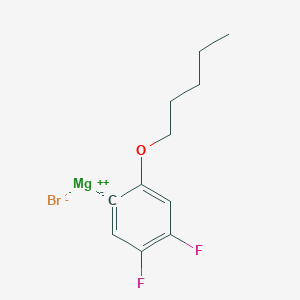
(4,5-Difluoro-2-(n-pentyloxy)phenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of fluorine atoms and a pentyloxy group in its structure makes it particularly useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide typically involves the reaction of 4,5-difluoro-2-(n-pentyloxy)bromobenzene with magnesium metal in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Reaction Conditions:
Solvent: Tetrahydrofuran
Temperature: Room temperature to reflux
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in aromatic compounds.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones
Halides: Aryl or alkyl halides
Catalysts: Palladium or nickel catalysts for coupling reactions
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Resulting from substitution reactions.
Biaryl Compounds: Products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, (4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide is used for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of various chemical frameworks.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize intermediates for pharmaceuticals. The presence of fluorine atoms can enhance the biological activity and metabolic stability of the resulting compounds.
Industry
Industrially, it is used in the production of agrochemicals, pharmaceuticals, and materials science. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This can lead to the formation of new carbon-carbon bonds or the substitution of existing functional groups. The presence of fluorine atoms can influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without fluorine or pentyloxy groups.
(4-Fluorophenyl)magnesium Bromide: Contains a single fluorine atom.
(4,5-Difluorophenyl)magnesium Bromide: Lacks the pentyloxy group.
Uniqueness
(4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide is unique due to the presence of both fluorine atoms and a pentyloxy group. This combination can enhance its reactivity and selectivity in various chemical reactions, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C11H13BrF2MgO |
|---|---|
Molecular Weight |
303.43 g/mol |
IUPAC Name |
magnesium;1,2-difluoro-4-pentoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C11H13F2O.BrH.Mg/c1-2-3-4-7-14-9-5-6-10(12)11(13)8-9;;/h6,8H,2-4,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
RKPOTIKLTROTBM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


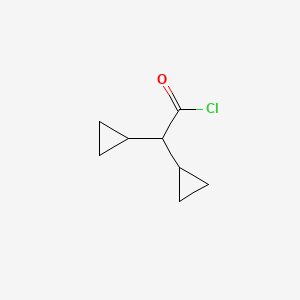
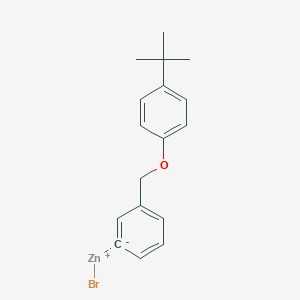
![Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II)](/img/structure/B14882123.png)
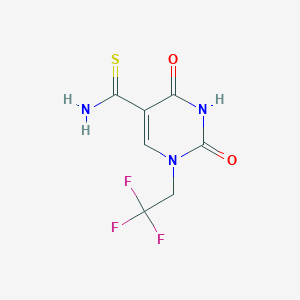
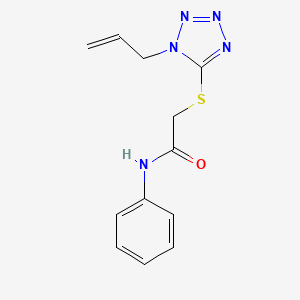

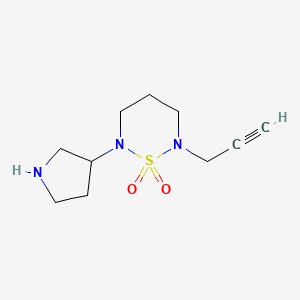

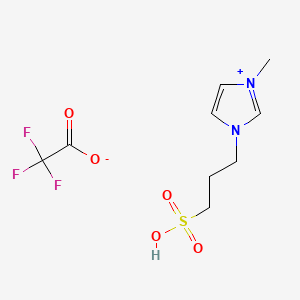
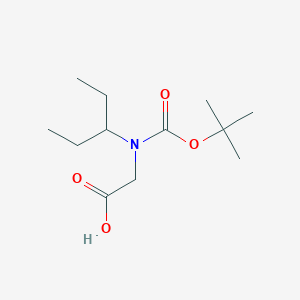
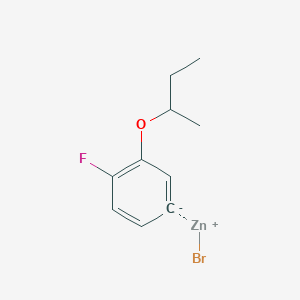
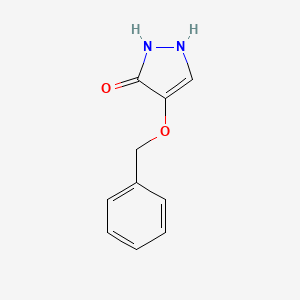
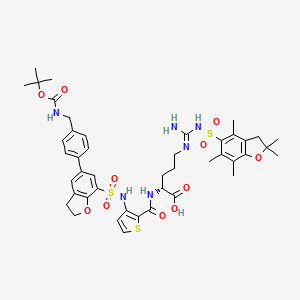
![4-Fluoro-2-[(n-pentyloxy)methyl]phenylZinc bromide](/img/structure/B14882209.png)
